![molecular formula C22H22N4O3S B2760723 (E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 899748-91-5](/img/structure/B2760723.png)
(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
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Description
(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have synthesized and tested derivatives of piperazine for their antimicrobial and antifungal activities. Compounds with piperazine linkers have shown significant efficacy against various bacterial and fungal strains. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains, with MIC/MBC values indicating strong inhibitory activities. These compounds were also evaluated for their biofilm inhibition activities, showing more effective results than the reference drug Ciprofloxacin (Ahmed E. M. Mekky & S. Sanad, 2020). Similarly, other synthesized piperazine derivatives have been screened for their antibacterial and antifungal properties, highlighting the chemical scaffold's potential in addressing antimicrobial resistance (Hemant Suryavanshi & M. Rathore, 2017).
Antiprotozoal and Anticancer Properties
Research has also extended into the antiprotozoal and anticancer potential of piperazine derivatives. For example, novel thiazolidinone derivatives linked with piperazine were synthesized and evaluated for their leishmanicidal activity, showing strong activity against Leishmania major promastigotes. These findings suggest the potential utility of these compounds in developing treatments for neglected tropical diseases like leishmaniasis (A. Foroumadi et al., 2005). Furthermore, the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents was studied, revealing significant inhibitory effects on various cancer cell lines, suggesting a pathway for developing new anticancer agents (Kostyantyn Turov, 2020).
Dual-action Antidepressants
Research on compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene has led to the synthesis of new dual antidepressant drugs. These compounds were evaluated for their in vitro 5-HT(1A) receptor affinity and serotonin reuptake inhibition, showing promising results for both activities. Such findings underscore the potential of piperazine derivatives in developing novel treatments for depression, with compounds showing dual-action mechanisms (S. Silanes et al., 2004).
properties
IUPAC Name |
(E)-1-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-13-19-20(14-16(15)2)30-22(23-19)25-11-9-24(10-12-25)21(27)8-5-17-3-6-18(7-4-17)26(28)29/h3-8,13-14H,9-12H2,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOAZYLTEMRFTI-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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